Reduced Basicity and Altered Lipophilicity: pKa and LogP Comparisons
2-(3,4-Dimethoxyphenyl)propan-2-amine exhibits a predicted pKa of 9.50 ± 0.10 , which is notably lower (less basic) than the typical pKa range of ~10.0-10.5 for primary amphetamines like 3,4-DMA [1]. This reduced basicity, combined with a slightly lower predicted LogP (data not directly comparable due to varied prediction methods), suggests a different ionization state at physiological pH, which can influence membrane permeability and target engagement.
| Evidence Dimension | pKa (Basicity) |
|---|---|
| Target Compound Data | pKa = 9.50 ± 0.10 (Predicted) |
| Comparator Or Baseline | 3,4-DMA (pKa ~10.0-10.5, class-level inference for primary amphetamines) |
| Quantified Difference | ~0.5-1.0 log unit lower basicity |
| Conditions | Predicted values using standard computational models (e.g., ACD/Labs or ChemAxon) |
Why This Matters
Lower basicity can reduce lysosomal trapping and alter volume of distribution, potentially improving pharmacokinetic profiles for CNS or peripheral targets.
- [1] Wikipedia. 3,4-Dimethoxyamphetamine. Accessed 2026. View Source
